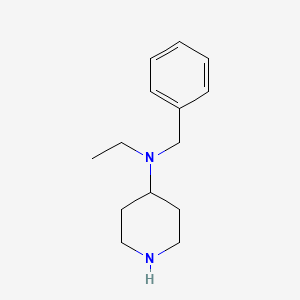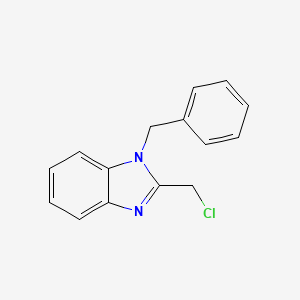
1-Benzyl-2-chloromethyl-1H-benzoimidazole
Descripción general
Descripción
1-Benzyl-2-chloromethyl-1H-benzoimidazole is an organic compound belonging to the family of benzimidazoles, which are widely used in medicinal and agricultural applications. This particular compound has recently gained attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. The purpose of
Aplicaciones Científicas De Investigación
Antifungal Activity
1-Benzyl-2-chloromethyl-1H-benzoimidazole has been utilized in the synthesis of compounds with notable antifungal properties. A study demonstrated the synthesis of compounds from 2-chloromethyl-1H-benzoimidazole which exhibited excellent antifungal activity, surpassing that of the control fungicide carbendazim. These compounds were effective against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia (Zhou et al., 2013).
Catalytic Applications
Research on organometallic chemistry has shown that this compound can be used to create unsymmetrical bidentate chalcogen ligands. These ligands, having unique combinations of chalcogenoether and chalcogenone donor sites, can be used in the catalytic activation of transfer hydrogenation (Sharma et al., 2014).
Photoluminescent Properties
This compound has been employed in the design and synthesis of novel cyclometalated ligands, such as 1-benzyl-2-phenyl-1H-benzoimidazole. These ligands are used to synthesize phosphorescent iridium complexes with suppressed phosphorescent concentration quenching, showing potential for use in non-doped electrophosphorescence devices (Zhang et al., 2013).
Antimicrobial Activity
A study focused on synthesizing derivatives of 2-chloromethyl-1H-benzoimidazole, which were then evaluated for their antimicrobial activities. The derivatives showed significant effectiveness against various bacteria and fungi, indicating the potential of this compound derivatives in antimicrobial applications (El-Meguid, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-2-(chloromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZSIAPQGBFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340306 | |
| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7192-00-9 | |
| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
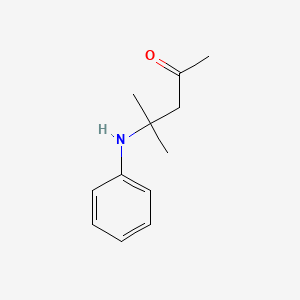
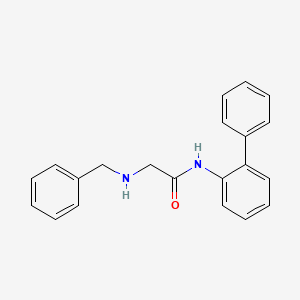
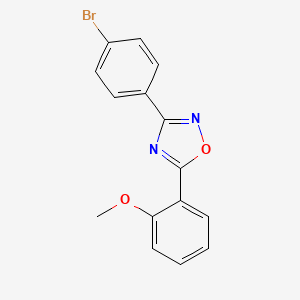
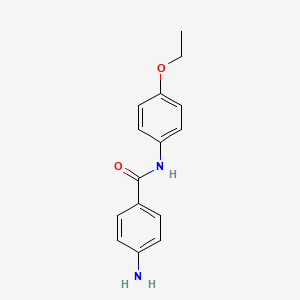

![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)

